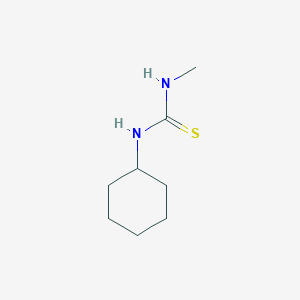

1-Cyclohexyl-3-methylthiourea

Description

Significance of Substituted Thiourea (B124793) Compounds in Chemical and Biological Sciences

Substituted thiourea compounds are recognized for their remarkable versatility and wide spectrum of applications. ontosight.aiconicet.gov.ar The presence of both soft (sulfur) and hard (nitrogen) donor atoms within their molecular framework makes them flexible ligands for complexation with a variety of transition metals, securing them a distinct position in coordination chemistry. conicet.gov.ar This characteristic also allows them to be utilized as ion sensors and as agents for metal extraction. conicet.gov.ar

In the realm of biological sciences, thiourea derivatives have been extensively studied for their broad range of pharmacological properties. conicet.gov.arresearchgate.net Research has demonstrated their potential as antibacterial, antifungal, antiviral, antitumor, antiparasitic, and herbicidal agents. conicet.gov.arnih.govnih.gov The N-aryl and N,N'-diaryl substituted thioureas, for instance, have shown promise as anticancer agents capable of inhibiting tumor cell proliferation. biointerfaceresearch.com The biological activity of these compounds is often attributed to their ability to interact with various biological targets, such as enzymes and proteins, through mechanisms like hydrogen bonding and π-π interactions. biointerfaceresearch.com Furthermore, the thiourea scaffold is considered a valuable template in drug design, with structural modifications enabling the development of new therapeutic candidates with enhanced selectivity and efficacy. biointerfaceresearch.com

The applications of substituted thioureas extend to agriculture, where they are used as pesticides, fungicides, and insect growth regulators. conicet.gov.arresearchgate.net Their utility in organic synthesis is also noteworthy, as they serve as precursors for the synthesis of various heterocyclic compounds, such as pyrimidines and aminothiazoles. wikipedia.org

Historical Perspective on Thiourea Research and Derivatives

The history of thiourea research is rooted in the development of organic chemistry in the 19th century. Following Friedrich Wöhler's landmark synthesis of urea (B33335) from inorganic materials in 1828, which overturned the doctrine of vitalism, the Polish chemist Marceli Nencki synthesized its sulfur analog, thiourea, for the first time in 1873. nih.gov

A significant milestone in the biological investigation of thiourea derivatives occurred in the 1930s, when Julia and Cosmo Mackenzie at Johns Hopkins Hospital identified the antithyroid properties of thiourea. taylorandfrancis.com Around the same time, Curt Richter discovered phenylthiourea. taylorandfrancis.com The clinical effectiveness of thiourea and its derivative, thiouracil, for treating hyperthyroidism in humans was established by Edwin B. Astwood in 1943. taylorandfrancis.com These discoveries paved the way for the development of a class of antithyroid drugs. Over the years, research has expanded to explore a vast number of thiourea derivatives for a wide array of applications, from medicinal agents to reagents in organic synthesis and industrial processes like rubber manufacturing and photographic processing. researchgate.netacs.org

Scope and Objectives of Academic Investigations on 1-Cyclohexyl-3-methylthiourea and its Analogs

Academic investigations into this compound and its analogs are primarily driven by the desire to synthesize novel compounds and evaluate their potential applications, particularly in medicinal chemistry and materials science. The core objectives of this research often include:

Synthesis and Characterization: A fundamental aspect of the research involves the development of efficient synthetic routes to this compound and related derivatives, such as aroylthioureas. researchgate.netresearchgate.net These synthetic efforts are typically followed by thorough characterization using various analytical techniques to confirm the molecular structure and purity of the compounds.

Structural Analysis: X-ray crystallography is frequently employed to determine the precise three-dimensional structure of these molecules. researchgate.netiucr.orgnih.gov This provides valuable insights into bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's chemical behavior and its interactions with biological targets. iucr.orgnih.gov

Biological Evaluation: A significant portion of the research is dedicated to exploring the biological activities of these compounds. This includes screening for potential anticancer, antibacterial, and antifungal properties. nih.govbiointerfaceresearch.comresearchgate.net For example, studies have designed and synthesized novel substituted thiourea derivatives as potential anticancer agents for non-small cell lung cancer by targeting K-Ras protein interactions. nih.gov

Coordination Chemistry: The ability of the thiourea moiety to coordinate with metal ions is another key area of investigation. conicet.gov.ar Researchers synthesize and characterize metal complexes of this compound analogs to study their structural properties and potential applications, for instance, in catalysis or as new therapeutic agents. researchgate.netnih.gov Studies have explored the DNA-binding properties of such complexes. nih.gov

Structure-Activity Relationship (SAR) Studies: A crucial objective is to establish a relationship between the chemical structure of the thiourea derivatives and their biological activity. By systematically modifying the substituents on the thiourea core, researchers aim to identify the structural features that are essential for a desired pharmacological effect, which can guide the design of more potent and selective compounds. biointerfaceresearch.com

A notable analog, Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone, has advanced to clinical investigation for its potential use in treating advanced solid tumors. drugbank.comdrugbank.comdrugbank.com

Research Data on this compound and Analogs

Academic research provides detailed data on the synthesis and properties of these compounds.

Table 1: Physicochemical and Spectroscopic Data for an Aroylthiourea Analog This table presents data for 1-(2-chloroaroyl)-3-cyclohexyl-3-methylthiourea, an analog of the subject compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉ClN₂OS | iucr.org |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Yield | 71.1% | researchgate.net |

| Infrared (IR) v(N-H) (cm⁻¹) | 3317 | researchgate.net |

| Infrared (IR) v(C=O) (cm⁻¹) | 1683 | researchgate.net |

| ¹H NMR δ (ppm) | 1.12-1.80 (m, 10H, cyclohexyl), 3.25 (s, 3H, N-CH₃), 3.95 (m, 1H, cyclohexyl-CH), 7.30-7.80 (m, 4H, Ar-H), 9.2 (s, 1H, NH) | researchgate.net |

| ¹³C NMR δ (ppm) | 25.1, 25.8, 32.5 (cyclohexyl CH₂), 33.7 (N-CH₃), 61.2 (cyclohexyl CH), 127.1, 129.8, 130.4, 131.5, 132.1, 137.2 (Ar-C), 168.1 (C=O), 181.2 (C=S) | researchgate.net |

Table 2: Biological Activity of Selected Thiourea Derivatives This table highlights the antifungal activity of thiourea derivatives containing a 1,2,4-triazole (B32235) moiety.

| Compound | Substituent on Phenylthiourea | Pathogen | % Growth Inhibition (at 30 µM) | Reference |

| 1b | 2,6-dichloro | Phomopsis obscurans | 100% | nih.gov |

| 3a | 4-methylsulfanyl | Phomopsis obscurans | 100% | nih.gov |

| 1c | 2,4,6-trichloro | Phomopsis obscurans | 80% | nih.gov |

| 1b | 2,6-dichloro | Phomopsis viticola | 80% | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S/c1-9-8(11)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAZUYSYQSKVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369375 | |

| Record name | 1-cyclohexyl-3-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13120-04-2 | |

| Record name | NSC131991 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclohexyl-3-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Classical Approaches for 1-Cyclohexyl-3-methylthiourea Synthesis

The foundational methods for synthesizing the this compound backbone involve straightforward, high-yielding reactions that have been well-established in the literature.

The most direct and widely utilized method for synthesizing N,N'-disubstituted thioureas is the reaction of an amine with an isothiocyanate. researchgate.netijacskros.com In the specific case of this compound, this involves the nucleophilic addition of cyclohexylamine (B46788) to the electrophilic carbon atom of methyl isothiocyanate.

This reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) or tert-butanol. researchgate.net The process is efficient and benefits from the commercial availability of the starting materials. The general applicability of this method allows for the synthesis of a wide array of thiourea (B124793) derivatives by simply varying the amine and isothiocyanate reactants. researchgate.netacs.orgtandfonline.com This approach is often characterized by high yields and operational simplicity. researchgate.netacs.org

Reaction Scheme for Amine and Isothiocyanate Condensation:

Cyclohexylamine + Methyl Isothiocyanate → this compound

| Reactant 1 | Reactant 2 | Product | Typical Solvents |

| Cyclohexylamine | Methyl Isothiocyanate | This compound | Dichloromethane, tert-Butanol |

| Primary/Secondary Amine | Isothiocyanate | N,N'-disubstituted thiourea | Acetone (B3395972), Ethanol |

An alternative classical route involves the in situ generation of an acyl isothiocyanate, which then reacts with an amine. This two-step, one-pot synthesis begins with the reaction of an acyl chloride (or other acyl halides) with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). nih.govresearchgate.netrsc.org The resulting acyl isothiocyanate is a highly reactive intermediate. arkat-usa.org

The subsequent addition of an amine, like cyclohexylamine, to the reaction mixture leads to the formation of the corresponding N-acylthiourea derivative. nih.govmdpi.com To obtain the target compound, this compound, a subsequent hydrolysis step would be required to remove the acyl group, though this method is more commonly employed for synthesizing N-acylthiourea analogs. The reaction is typically performed in a dry solvent like acetone or acetonitrile. nih.govrsc.orggoogle.com Phase-transfer catalysts can be used to improve yields and reaction rates. nih.govasianpubs.org

General Scheme for Acylthiourea Synthesis:

Acyl Chloride + Ammonium Thiocyanate → Acyl Isothiocyanate + Ammonium Chloride

Acyl Isothiocyanate + Amine → N-Acylthiourea

The direct acylation of thiourea or its substituted derivatives can also be achieved using acyl halides. Specifically, reactions involving acetyl iodide with thiourea and N,N'-dimethylthiourea have been shown to yield N-acetyl or S-acetyl derivatives. researchgate.net The outcome of the reaction, whether N- or S-acylation occurs, is dependent on factors such as the reaction temperature and the specific structure of the thiourea derivative. researchgate.net For instance, acetyl iodide reacts with thiourea at room temperature to produce the N-acetyl derivative. researchgate.net This method provides a pathway for introducing an acyl group onto the thiourea backbone.

Advanced Synthetic Modifications and Analog Preparation

Building upon the classical synthetic frameworks, advanced strategies focus on modifying the this compound structure to create a diverse range of analogs with varied functional groups and structural complexity.

The versatility of thiourea synthesis allows for the introduction of a wide variety of substituents, leading to the creation of extensive libraries of derivatives. researchgate.netacs.orgnih.govresearchgate.netasianpubs.orghacettepe.edu.trtandfonline.com

Aroyl Groups: Aroyl isothiocyanates, generated from the corresponding aroyl chlorides and a thiocyanate salt, react with various amines to produce 1-aroyl-3-substituted thioureas. researchgate.nethacettepe.edu.trtandfonline.comnih.gov These reactions allow for the incorporation of different aromatic rings onto the thiourea core.

Aryl and Alkyl Groups: A vast number of N-aryl and N-alkyl thiourea derivatives have been synthesized by reacting differently substituted anilines or aliphatic amines with isothiocyanates. researchgate.netmdma.chrsc.org This allows for fine-tuning the electronic and steric properties of the final compound. For example, N,N'-disubstituted thioureas can be prepared by reacting amines with phenyl chlorothionoformate in water. researchgate.net

Heterocyclic Groups: Heterocyclic amines can be reacted with isothiocyanates to append various heterocyclic moieties to the thiourea structure. nih.govanalis.com.my This strategy is used to synthesize compounds containing rings such as pyridine, benzothiazole, and quinoline. nih.govanalis.com.mymdpi.com

The table below summarizes examples of diverse substituents that can be incorporated.

| Substituent Type | Starting Material Example 1 | Starting Material Example 2 | Product Class |

| Aroyl | 4-Methoxybenzoyl chloride | Aniline | 1-(4-Methoxybenzoyl)-3-phenylthiourea researchgate.net |

| Aryl | Phenyl isothiocyanate | 4-Nitroaniline | N-Phenyl-N'-(4-nitrophenyl)thiourea hacettepe.edu.tr |

| Alkyl | Isobutyryl chloride | 1,2-Diaminopropane | N¹,N³-bis(isobutyrylcarbamothioyl)propane researchgate.net |

| Heterocyclic | Nicotinoyl isothiocyanate | 2-Nitroaniline | N-Nicotinoyl-N'-(2-nitrophenyl)thiourea hacettepe.edu.tr |

Thiourea and its derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds. nih.govasianpubs.orgchim.itsemanticscholar.org The sulfur and nitrogen atoms within the thiourea moiety can participate in intramolecular or intermolecular cyclization reactions to form stable ring systems.

Thiazoles: A common heterocyclization reaction involves the condensation of thioureas with α-halocarbonyl compounds, known as the Hantzsch thiazole (B1198619) synthesis. arkat-usa.orgasianpubs.org For example, bromoketones and chloroaldehydes react with thiourea in an alcoholic medium to form aminothiazoles. mdpi.com The reaction of N,N'-disubstituted thiourea with bromine in acetic acid can also lead to oxidative cyclization to yield thiazole derivatives. ekb.eg

Thiadiazoles: The reaction of thiourea with di-iodine can lead to the formation of 3,5-diamino-1,2,4-thiadiazole derivatives. rsc.org Other routes involve the chlorination and subsequent intramolecular cyclodehydration of thiourea derivatives. ekb.eg

Other Heterocycles: Thioureas serve as building blocks for various other heterocyclic systems, including pyrimidines, 1,2,4-triazines, and 1,3-quinazolines. nih.gov They can also be used as organocatalysts to promote the formation of heterocycles like tetrahydrofurans and benzothiopyrans. chim.it The specific heterocyclic system formed depends on the co-reactants and the reaction conditions employed. ekb.eg

Solid-Phase Synthetic Methodologies

Solid-phase synthesis offers a powerful platform for the generation of thiourea derivatives, facilitating simplified purification and the potential for combinatorial library development. While specific solid-phase synthetic routes targeting this compound are not extensively detailed in the literature, established methodologies for N,N'-disubstituted thioureas can be readily adapted.

A common strategy involves the immobilization of one of the amine precursors onto a solid support, followed by reaction with a soluble isothiocyanate. For the synthesis of this compound, this would typically involve anchoring either cyclohexylamine or methylamine (B109427) to a suitable resin. For instance, an amino-functionalized resin, such as aminomethyl polystyrene, could be reacted with cyclohexyl isothiocyanate. Alternatively, a resin-bound cyclohexylamine could be treated with methyl isothiocyanate.

The progress of these solid-phase reactions can be monitored using various analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy to track the appearance and disappearance of characteristic functional group peaks. Upon completion, the desired this compound can be cleaved from the resin and purified. This methodology provides a streamlined process for the synthesis of thioureas, minimizing the need for traditional workup and purification steps.

Green Chemistry Approaches in Thiourea Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, milder reaction conditions, and the reduction of waste. Several innovative and eco-friendly methods have been developed that are applicable to the synthesis of this compound.

One prominent green strategy is the use of deep eutectic solvents (DESs) as both the solvent and catalyst. rsc.orgrsc.org DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. For instance, a choline (B1196258) chloride-based DES can facilitate the reaction between an amine and a thiourea source under milder conditions than traditional organic solvents. rsc.orgnih.govscispace.com This approach offers the advantages of using a biodegradable and low-toxicity solvent system that can often be recycled and reused. rsc.org

Solvent-free and microwave-assisted reactions represent another significant advancement in the green synthesis of thioureas. researchgate.netresearchgate.net Mechanochemical synthesis, which involves the grinding of solid reactants, has been shown to produce N,N'-disubstituted thioureas in high yields without the need for any solvent. nih.gov This method is not only environmentally benign but can also lead to the formation of products that are difficult to obtain through solution-phase chemistry. nih.gov Microwave irradiation has also been employed to accelerate the synthesis of thioureas, often in solvent-free conditions or with a minimal amount of a benign solvent. researchgate.netmdpi.orgrsc.orgnih.govnih.gov These methods significantly reduce reaction times and energy consumption.

The use of water as a reaction medium is a cornerstone of green chemistry, and several methods for thiourea synthesis in aqueous media have been reported. nih.govscribd.comorganic-chemistry.org One such method involves the reaction of primary amines with carbon disulfide in water, sometimes powered by solar energy, to produce symmetrical N,N'-disubstituted thioureas with high yields. scribd.com This approach eliminates the need for volatile and often toxic organic solvents.

These green methodologies offer viable and sustainable alternatives to classical synthetic routes for preparing this compound, aligning with the growing demand for environmentally responsible chemical manufacturing.

Table 1: Comparison of Green Synthetic Methodologies for Thiourea Synthesis

| Methodology | Key Features | Advantages | Potential for this compound Synthesis |

|---|---|---|---|

| Deep Eutectic Solvents (DESs) | Use of biodegradable and recyclable solvent/catalyst systems (e.g., choline chloride-based). rsc.orgnih.govscispace.com | Low toxicity, recyclability, mild reaction conditions. rsc.org | High potential by reacting cyclohexylamine and methyl isothiocyanate or vice versa in a suitable DES. |

| Solvent-Free Mechanochemistry | Grinding of solid reactants to induce chemical reactions. nih.gov | Elimination of solvent waste, high yields, potential for novel reactivity. nih.gov | Feasible by grinding cyclohexylamine, methylamine, and a sulfur source. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions, often solvent-free. researchgate.netmdpi.orgrsc.orgnih.govnih.gov | Reduced reaction times, lower energy consumption, often higher yields. | Highly applicable for a rapid and efficient reaction between the amine precursors. |

| Aqueous Synthesis | Utilization of water as the reaction solvent. nih.govscribd.comorganic-chemistry.org | Environmentally benign, safe, and cost-effective. | Possible, particularly for the reaction of cyclohexylamine and methyl isothiocyanate in an aqueous medium. |

Structural Elucidation and Molecular Characterization

Advanced Spectroscopic Analysis of 1-Cyclohexyl-3-methylthiourea and its Derivatives

Spectroscopic analysis is a cornerstone for the characterization of novel compounds. By probing the interaction of molecules with electromagnetic radiation, detailed information about their structure and bonding can be obtained.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. tanta.edu.eglibretexts.orgmsu.eduyoutube.com The covalent bonds in a molecule are not static; they undergo various stretching and bending vibrations at specific quantized frequencies. libretexts.orgmsu.edu When the frequency of the infrared radiation matches the frequency of a particular vibrational mode, absorption occurs, resulting in a peak in the IR spectrum. libretexts.org For a molecule with 'n' atoms, there are 3n-6 fundamental vibrational modes (3n-5 for linear molecules). libretexts.orgmsu.edu

In this compound, the key vibrational modes are associated with the N-H, C-H, C=S, and C-N bonds. The N-H stretching vibrations are typically observed as medium intensity bands in the region of 3300-3400 cm⁻¹. analis.com.my The C-H stretching vibrations of the cyclohexyl and methyl groups are expected in the 2850-3000 cm⁻¹ range. The thioamide group gives rise to several characteristic bands; the C=S stretching vibration is typically found at lower frequencies, often around 700-800 cm⁻¹, due to the lower bond order compared to a C=O group. analis.com.myresearchgate.net The C-N stretching vibrations are expected in the region of 1300-1400 cm⁻¹. analis.com.mymdpi.com Bending vibrations for N-H and C-H groups also provide structural information in the fingerprint region of the spectrum.

Table 1: Expected Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretching | Thiourea (B124793) (N-H) | 3300 - 3400 | Medium |

| C-H Stretching | Cyclohexyl, Methyl (C-H) | 2850 - 3000 | Strong |

| C-N Stretching | Thiourea (C-N) | 1300 - 1400 | Medium |

| C=S Stretching | Thiourea (C=S) | 700 - 800 | Medium |

| N-H Bending | Thiourea (N-H) | 1500 - 1600 | Medium-Strong |

| C-H Bending | Cyclohexyl, Methyl (C-H) | 1350 - 1470 | Variable |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the N-H protons, the methine proton of the cyclohexyl group (CH-N), the methylene (B1212753) protons of the cyclohexyl ring, and the methyl protons. The N-H protons would likely appear as a broad singlet, with a chemical shift influenced by solvent and concentration. The methine proton attached to the nitrogen would be shifted downfield due to the electronegativity of the nitrogen atom. The methylene protons of the cyclohexyl ring would appear as a complex multiplet in the aliphatic region. The methyl protons attached to the other nitrogen would appear as a singlet or a doublet depending on the coupling with the adjacent N-H proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The most downfield signal is expected for the thiocarbonyl (C=S) carbon, typically appearing in the range of 170-185 ppm. The carbons of the cyclohexyl ring would appear in the aliphatic region (20-60 ppm), with the carbon attached to the nitrogen (C-N) being the most downfield of this group. The methyl carbon would appear at a higher field (more shielded) position.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H (Cyclohexyl side) | Variable, broad | Singlet | |

| N-H (Methyl side) | Variable, broad | Singlet / Quartet | |

| CH-N (Cyclohexyl) | 3.5 - 4.5 | Multiplet | |

| CH₃-N | 2.8 - 3.2 | Singlet / Doublet | |

| Cyclohexyl (CH₂) | 1.0 - 2.0 | Multiplet | |

| ¹³C NMR | Assignment | Predicted Chemical Shift (ppm) | |

| C=S | 170 - 185 | ||

| CH-N (Cyclohexyl) | 50 - 60 | ||

| Cyclohexyl (CH₂) | 20 - 40 | ||

| CH₃ | 25 - 35 |

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. libretexts.org The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.orgshu.ac.uklibretexts.org In molecules containing π-bonds and heteroatoms with non-bonding electrons (n-electrons), such as thioureas, the most common transitions are n → π* and π → π*. shu.ac.ukuzh.ch

The thiocarbonyl group (C=S) in this compound acts as a chromophore, the part of the molecule responsible for light absorption. shu.ac.uktanta.edu.eg The n → π* transition, involving the promotion of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital, is expected to occur at a longer wavelength (lower energy) and with lower intensity. uzh.ch The π → π* transition, which involves the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, occurs at a shorter wavelength (higher energy) and has a much higher intensity. uzh.ch For similar pivaloylthiourea derivatives, these two main absorption bands have been observed around 290 nm and 230 nm, respectively, which are assigned to the n → π* and π → π* transitions of the C=S and C=O chromophores. analis.com.myresearchgate.net

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation of the molecular ion would lead to the formation of various daughter ions. Common fragmentation pathways for such a molecule could include:

Alpha-cleavage: Breakage of the bond adjacent to the nitrogen atoms.

Cleavage of the cyclohexyl ring: Loss of fragments from the cyclohexyl group.

Loss of the methyl group.

Heterolytic cleavage: Cleavage of the C-N or C-S bonds. youtube.com

The relative abundance of these fragment ions provides a characteristic fingerprint that helps in confirming the molecular structure. youtube.com

A comprehensive vibrational analysis of this compound would involve the assignment of all 3n-6 fundamental vibrational modes. These modes are broadly categorized as stretching (changes in bond length) and bending (changes in bond angle). tanta.edu.eg Bending vibrations can be further classified as scissoring, rocking, wagging, and twisting. tanta.edu.eglibretexts.org

In thiourea derivatives, the thioamide group (H-N-C=S) has several characteristic vibrational bands, often referred to as thioamide I, II, and III bands. These bands are complex and arise from combinations of C-N stretching, N-H bending, and C=S stretching modes. A detailed analysis of these bands can provide information on the electronic structure and hydrogen bonding interactions within the molecule.

Crystallographic Investigations and Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, torsion angles, and intermolecular interactions.

It is anticipated that the cyclohexane (B81311) ring would adopt a stable chair conformation. nih.gov The thiourea moiety is expected to be relatively planar. A key feature in the crystal packing of thiourea derivatives is the formation of intermolecular hydrogen bonds. In the solid state, molecules of this compound would likely form centrosymmetric dimers or one-dimensional polymeric chains through N-H···S hydrogen bonds. nih.govresearchgate.net These interactions play a crucial role in stabilizing the crystal lattice.

Table 3: Expected Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 (Common for similar structures) |

| Cyclohexane Conformation | Chair |

| Thiourea Moiety | Near Planar |

| Key Intermolecular Interaction | N-H···S Hydrogen Bonding |

| C=S Bond Length | ~1.7 Å |

| C-N Bond Lengths | ~1.3 - 1.4 Å |

X-ray Single Crystal Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. The technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density.

In the structural analysis of thiourea derivatives, such as the closely related compound 1-(4-Chlorobenzoyl)-3-cyclohexyl-3-methylthiourea, data is typically collected at a controlled temperature using a diffractometer equipped with a CCD area detector and a specific radiation source, commonly Molybdenum (Mo Kα) radiation nih.gov. The collected data undergoes refinement to yield precise atomic coordinates, bond lengths, and angles. Key parameters from the analysis of this analog, which illustrate the typical experimental and refinement process, are summarized below nih.gov.

| Parameter | Value for 1-(4-Chlorobenzoyl)-3-cyclohexyl-3-methylthiourea |

|---|---|

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Temperature | 298 K |

| Diffractometer | Bruker SMART APEX CCD |

| Measured Reflections | 9192 |

| Independent Reflections | 3149 |

| Rint | 0.063 |

| Final R[F2 > 2σ(F2)] | 0.085 |

| wR(F2) | 0.192 |

Crystal System and Space Group Determination

The crystal system and space group are fundamental descriptors of a crystal's symmetry. They define the geometry of the unit cell—the basic repeating block of the crystal lattice—and the symmetry operations that relate the molecules within it.

The analysis of 1-(4-Chlorobenzoyl)-3-cyclohexyl-3-methylthiourea revealed that it crystallizes in the triclinic system with the space group P-1 nih.gov. This indicates a low-symmetry arrangement. However, other acyl thiourea derivatives have been observed to crystallize in higher symmetry systems, such as monoclinic (e.g., P21/c or P21/n) or orthorhombic rsc.orgnih.gov. The specific system adopted depends on the molecule's ability to pack efficiently in the solid state, which is influenced by its shape and the intermolecular interactions it can form.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-(4-Chlorobenzoyl)-3-cyclohexyl-3-methylthiourea | Triclinic | P-1 | nih.gov |

| 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide | Orthorhombic | Pbca | nih.gov |

| N-((2-acetylphenyl)carbamothioyl)benzamide | Monoclinic | P21/c | rsc.org |

Intramolecular Hydrogen Bonding Interactions

Intramolecular hydrogen bonds are non-covalent interactions that occur within a single molecule. They play a crucial role in stabilizing a molecule's conformation. In acyl thiourea derivatives, a common and structurally significant intramolecular hydrogen bond is the N–H···O interaction between the amide proton and the carbonyl oxygen atom. This interaction leads to the formation of a stable pseudo-six-membered ring, often described as an S(6) graph-set motif nih.govnih.gov.

While the subject compound, this compound, lacks a carbonyl oxygen for such an interaction, related structures demonstrate other forms of intramolecular bonding. For instance, the crystal structure of 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide features an intramolecular N–H···N hydrogen bond that helps to define its conformation nih.gov. These findings suggest that intramolecular forces are a key feature in establishing the preferred geometry of this class of compounds.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The assembly of individual molecules into a stable, three-dimensional crystal lattice is directed by a network of intermolecular interactions. In thiourea derivatives, hydrogen bonding is the dominant force guiding this supramolecular assembly.

The most prominent intermolecular interaction in the crystal packing of thiourea derivatives is the hydrogen bond between the N–H group of one molecule and the thiocarbonyl sulfur atom (S) of a neighboring molecule mersin.edu.tr. This N–H···S interaction is a robust and reliable synthon in crystal engineering.

In the crystal structure of 1-(4-Chlorobenzoyl)-3-cyclohexyl-3-methylthiourea, these N–H···S hydrogen bonds link the molecules into one-dimensional polymeric chains nih.gov. In other cases, such as with 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide, these interactions form centrosymmetric dimers, creating a characteristic R22(8) ring motif nih.gov. This pattern is a recurring feature in the solid-state structures of N-substituted thioureas.

| Interaction (D–H···A) | Compound Context | D···A Distance (Å) | D–H···A Angle (°) | Symmetry Operation |

|---|---|---|---|---|

| N–H···S | Formation of dimers in thiourea derivatives | ~3.4 - 3.6 | ~150 - 170 | Centrosymmetric inversion |

| N–H···S | Formation of chains in thiourea derivatives | ~3.4 - 3.6 | ~150 - 170 | Translation |

Note: Geometric values are typical ranges observed in related thiourea structures.

Though often considered secondary to stronger hydrogen bonds, the collective contribution of multiple C–H···O interactions can be significant for the stability of the three-dimensional architecture rsc.orgnih.gov. For a non-acylated compound like this compound, such bonds would not be a primary feature of its own crystal structure unless co-crystallized with an oxygen-containing guest molecule. However, their prevalence in the broader class of thiourea derivatives highlights the diverse array of interactions that can contribute to their solid-state structures rsc.org.

N-H···N Hydrogen Bonding

In the solid state, hydrogen bonding plays a crucial role in the packing of molecules containing N-H moieties. While N-H···S and N-H···O hydrogen bonds are commonly observed in thiourea and urea (B33335) derivatives, the presence of N-H···N hydrogen bonds is also a possibility, contributing to the formation of specific supramolecular synthons. In many related crystal structures, N-H protons preferentially form hydrogen bonds with more electronegative atoms like oxygen or sulfur. However, under certain conformational and steric conditions, the nitrogen atom of a neighboring molecule can act as a hydrogen bond acceptor. The geometry of these interactions, including the D-H···A distance and the D-H-A angle (where D is the donor atom and A is the acceptor atom), is critical in determining their strength and influence on the crystal packing. Without specific crystallographic data for this compound, a definitive analysis of N-H···N hydrogen bonding remains speculative.

C-H···π Interactions

C-H···π interactions are weak hydrogen bonds where a C-H bond acts as the hydrogen donor and a π-system (such as an aromatic ring) acts as the acceptor. These interactions are significant in the stabilization of crystal structures and in molecular recognition. The chemical structure of this compound, which consists of a cyclohexyl group and a methylthiourea moiety, lacks an aromatic π-system. Therefore, classical C-H···π interactions are not expected to be a feature of its crystal packing.

π-π Stacking Interactions

π-π stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are crucial in the packing of many organic molecules containing phenyl or other aromatic groups, influencing their electronic and material properties. As this compound does not possess any aromatic rings, π-π stacking interactions are absent in its crystal structure.

Chalcogen Bond Analysis

A chalcogen bond is a non-covalent interaction involving a chalcogen atom (such as sulfur, selenium, or tellurium) as an electrophilic species. In the context of this compound, the sulfur atom of the thiourea group could potentially participate in chalcogen bonding. This interaction typically involves the electron-deficient region on the chalcogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule, such as a lone pair of electrons on a nitrogen, oxygen, or another sulfur atom. The strength and directionality of chalcogen bonds can significantly influence the supramolecular architecture. A detailed analysis would require examination of the intermolecular S···X distances and the C-S···X angles, where X is the nucleophilic atom. Such an analysis is contingent on the availability of precise crystallographic data.

Hirshfeld Surface Analysis and Void Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show significant contributions from H···H, H···S/S···H, and H···N/N···H contacts, reflecting the prevalence of van der Waals forces and hydrogen bonding.

Table 1: Anticipated Contributions to the Hirshfeld Surface for this compound

| Interaction Type | Expected Contribution (%) |

|---|---|

| H···H | High |

| H···S/S···H | Moderate to High |

| H···N/N···H | Moderate |

| C···H/H···C | Low to Moderate |

Void analysis, which is often performed in conjunction with Hirshfeld surface analysis, allows for the quantification of the empty spaces within a crystal lattice. The size and shape of these voids can be important for understanding the stability and potential guest-hosting capabilities of the crystalline material. The calculated crystal density and packing index are also derived from this type of analysis. A comprehensive Hirshfeld and void analysis for this compound would provide a detailed picture of its crystal packing efficiency and the dominant intermolecular forces, but this requires the single-crystal X-ray diffraction data which is not currently available in the public domain.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. arxiv.org This method, grounded in the Hohenberg-Kohn theorems, allows for the detailed examination of the electron density to determine the ground-state properties of a system. arxiv.org

Optimized Geometry and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the 1-Cyclohexyl-3-methylthiourea molecule, known as its optimized geometry. These calculations often reveal that the cyclohexane (B81311) ring adopts a stable chair conformation. The electronic structure, which dictates the molecule's chemical behavior, can be thoroughly analyzed. This includes the distribution of electron density and the nature of the chemical bonds within the molecule.

Detailed geometric parameters, such as bond lengths and angles, are determined through these computational methods. For instance, in related thiourea (B124793) derivatives, the cyclohexane group is noted to exist in a chair conformation. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. The HOMO-LUMO gap is also instrumental in rationalizing the UV-visible absorption spectra of organic molecules. youtube.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

Note: Specific energy values for this compound would be obtained from specific DFT calculation outputs.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical picture of bonding in terms of localized Lewis-type bonds and lone pairs. southampton.ac.uknumberanalytics.com This method allows for the investigation of charge transfer and hyperconjugative interactions within the molecule, which contribute to its stability. researchgate.net NBO analysis determines the natural atomic charges, hybridization of atoms, and the nature of the bonds (e.g., sigma, pi, lone pairs). q-chem.comyoutube.com

Table 2: Key Interactions from NBO Analysis

| Donor NBO | Acceptor NBO | Interaction Energy (E(2)) |

|---|---|---|

| Example: N-H σ | Example: C=S π* | Value in kcal/mol |

Note: The specific interactions and their stabilization energies are determined from the NBO output of a DFT calculation.

Prediction and Correlation with Experimental Spectroscopic Data

A significant application of DFT is the prediction of spectroscopic properties, which can then be correlated with experimental data for validation of the computational model. Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be performed.

For instance, calculated vibrational frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental FT-IR and Raman spectra. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental ¹H and ¹³C NMR data. researchgate.net A good agreement between the calculated and experimental spectra confirms the accuracy of the optimized molecular geometry and the computational level of theory used. researchgate.net

Quantum Chemical Calculations

Beyond DFT, other quantum chemical calculations can be employed to investigate specific properties of this compound.

Investigation of Non-Linear Optical (NLO) Response Properties

Quantum chemical calculations are used to investigate the non-linear optical (NLO) response of molecules. This involves calculating properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These parameters are crucial in identifying materials with potential applications in optoelectronics and photonics.

Molecules with large hyperpolarizability values are of particular interest for their NLO properties. researchgate.net The calculation of these properties is often performed using DFT methods, and the results can provide insights into the structure-property relationships that govern the NLO response. The intramolecular charge transfer, often elucidated through HOMO-LUMO analysis, plays a significant role in determining the magnitude of the NLO response.

Table 3: Calculated Non-Linear Optical Properties

| Property | Description |

|---|---|

| Dipole Moment (μ) | A measure of the separation of positive and negative charges. |

| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. |

Note: The values for these properties are derived from specific quantum chemical calculations.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). mdpi.com This method is invaluable for predicting the interaction between a compound like this compound and biological targets, which is crucial in drug design and discovery. unair.ac.id

Ligand-receptor interaction simulations model how a compound fits into the active site of a biological target, such as an enzyme. biointerfaceresearch.com These simulations reveal the specific intermolecular interactions, like hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

For thiourea derivatives, docking studies have been performed against various enzymes to explore their potential as inhibitors. For example, several cyclohexylthiourea derivatives were tested for their anticholinesterase activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The simulations showed that the compounds fit within the enzyme's active site, with the docking score indicating the strength of the interaction. nih.gov The nitrogen and sulfur atoms of the thiourea core often play a critical role in forming hydrogen bonds with amino acid residues in the active site. nih.gov

Molecular docking studies not only predict the binding mode but also estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov A lower (more negative) binding energy suggests a more stable ligand-receptor complex and, therefore, a higher predicted inhibitory activity. unair.ac.id

This predicted affinity is often correlated with experimental measures of inhibition, such as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. nih.gov Studies on cyclohexylthiourea derivatives have shown a correlation between their calculated docking scores and their measured IC₅₀ values against AChE and BChE. nih.gov For instance, 1-(3-chlorophenyl)-3-cyclohexylthiourea showed a strong docking score and was the most potent inhibitor in its series against these enzymes. nih.gov

Table 2: Predicted Binding Affinity and Experimental Inhibition for Cyclohexylthiourea Derivatives Against Cholinesterase Enzymes nih.gov

| Compound | Target Enzyme | Docking Score (kJ/mol) | IC₅₀ (µg/mL) |

| 1-isobutyl-3-cyclohexylthiourea | AChE | - | >100 |

| BChE | - | >100 | |

| 1-tert-butyl-3-cyclohexylthiourea | AChE | - | >100 |

| BChE | - | >100 | |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | -10.01 | 50 |

| BChE | -8.04 | 60 |

This table presents data for related compounds to demonstrate the correlation between computational predictions and experimental results.

Computational Analysis of Intermolecular Interaction Energies

The computational analysis of intermolecular interaction energies quantifies the forces between molecules or between a molecule and a surface. This is critical for understanding crystal packing, self-assembly, and adsorption processes. nih.govnih.gov

In the context of thiourea derivatives, these analyses often focus on hydrogen bonding. Crystal structure analyses of related compounds, such as 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea and 1-(4-Chlorobenzoyl)-3-cyclohexyl-3-methylthiourea, reveal extensive intermolecular N-H···S hydrogen bonds. nih.govnih.gov These interactions often lead to the formation of dimers or one-dimensional polymeric chains in the solid state. nih.govnih.gov

For corrosion inhibition, the key intermolecular interaction is between the inhibitor molecule and the metal surface. First-principles molecular dynamics simulations can be used to calculate the adsorption or interaction energy. rsc.org For example, studies on other organic inhibitors have calculated the interaction energies on surfaces like aluminum to be significant, confirming strong adsorption. rsc.org This energy value indicates whether the adsorption is primarily physical (physisorption) or chemical (chemisorption), providing a deeper understanding of the inhibition mechanism. wjarr.com

Coordination Chemistry of 1 Cyclohexyl 3 Methylthiourea As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), electronic spectroscopy, and X-ray crystallography, to elucidate the structure and bonding.

Thiourea (B124793) derivatives readily form stable complexes with a wide array of transition metals. While research specifically on 1-Cyclohexyl-3-methylthiourea is limited, the behavior of closely related N-acyl and N-aryl thiourea derivatives provides significant insight into its potential complexing abilities.

Platinum(II) Complexes: Platinum(II) complexes with thiourea derivatives have been investigated for their potential anticancer properties. nih.goviaea.org Studies on related ligands show that thiourea derivatives can coordinate to Pt(II) as either neutral or anionic ligands. mdpi.com For instance, computational studies on bis-(1-(benzoyl)-3-methyl thiourea) platinum (II) complexes have been performed to evaluate their stability and potential as anticancer agents. nih.gov

Copper(II) Complexes: Copper complexes with various thiourea ligands have been synthesized and characterized. nih.govwm.edu For example, 1,3-disubstituted thiourea ligands have been shown to coordinate to Cu(II) ions in a bidentate fashion through sulfur and nitrogen atoms. nih.gov In other cases, copper(I) complexes exhibit structures ranging from mononuclear species to 1D and 2D coordination polymers with sulfur-bridging ligands. wm.edu

Nickel(II) and Cadmium(II) Complexes: Complexes of Ni(II) and Cd(II) have been synthesized with the related ligand 1-cyclohexyl-3-tosylurea. nih.gov These complexes, with the general formula ML₂·2H₂O, were characterized by elemental analysis, IR spectra, and thermal analyses, demonstrating the ability of cyclohexyl-substituted urea (B33335)/thiourea structures to coordinate with these metals. nih.gov

Gold(III) Complexes: While direct complexes with the title ligand are not prominent in the searched literature, gold(III) complexes with other cyclohexyl-containing ligands have been synthesized and characterized for their potential therapeutic applications. nih.gov

Table 1: Examples of Metal Complexes with Related Thiourea Ligands

| Metal Ion | Ligand | Complex Formula/Type | Reference |

|---|---|---|---|

| Platinum(II) | 1-Benzyl-3-phenylthiourea | [Pt(BPT)(dppe)] | mdpi.com |

| Copper(II) | 3-(4-chloro-3-nitrophenyl)thiourea | CuL₂ | nih.gov |

| Nickel(II) | 1-Cyclohexyl-3-tosylurea | [Ni(L)₂·2H₂O] | nih.gov |

| Cadmium(II) | 1-Cyclohexyl-3-tosylurea | [Cd(L)₂·2H₂O] | nih.gov |

This table presents data for structurally related thiourea and urea ligands to illustrate common complex types, as specific data for this compound is limited.

The inclusion of a second, different ligand into the coordination sphere of a metal ion already bound to this compound (or its derivatives) leads to the formation of mixed-ligand complexes. This strategy is often employed to fine-tune the electronic and steric properties of the resulting complex, which can in turn modify its reactivity and potential applications. For example, new square planar Pt(II) complexes have been created by reacting a thiourea derivative (1-benzyl-3-phenylthiourea) with precursor complexes containing phosphine (B1218219) (e.g., dppe) or diamine (e.g., bipy) ligands. mdpi.comresearchgate.net In these cases, the thiourea can act as a primary ligand, with the phosphine or diamine occupying the remaining coordination sites. mdpi.com

Chelation Behavior and Coordination Modes

The way a ligand binds to a central metal atom is termed its coordination mode. Thiourea derivatives are known for their flexibility in this regard.

This coordination mode involves the formation of a chelate ring through simultaneous bonding of both a sulfur atom and an oxygen atom to the metal center. It is important to note that This compound does not possess an oxygen atom and therefore cannot exhibit this coordination behavior.

However, this bidentate O,S coordination is a hallmark of the closely related 1-acylthiourea derivatives, which contain a carbonyl group (C=O) adjacent to the thiourea framework. conicet.gov.ar In these systems, the ligand typically deprotonates and coordinates as a monoanionic bidentate ligand, forming a stable six-membered chelate ring with the metal ion through the carbonyl oxygen and the thiocarbonyl sulfur. conicet.gov.ar

Monodentate coordination through the thiocarbonyl sulfur atom is the most common bonding mode for neutral thiourea ligands. conicet.gov.ar In this arrangement, the ligand acts as a simple Lewis base, donating the lone pair of electrons from the soft sulfur atom to the metal center. This mode is prevalent in complexes with soft metal ions like Pt(II) and Pd(II). iaea.org For this compound, this would involve the formation of a bond solely through the S atom, with the rest of the molecule oriented away from the metal center. Spectroscopic results for related platinum complexes have shown that the thiourea derivative can act as a monoanionic ligand coordinated only through the sulfur atom. mdpi.com

The thiocarbonyl group (C=S) is central to the coordinating ability of this compound. The sulfur atom is the primary site for coordination due to its soft nature, readily bonding with many transition metals. uzh.ch Its involvement is typically confirmed by a shift in the ν(C=S) stretching frequency in the infrared spectrum of the complex compared to the free ligand.

As previously noted, the carbonyl group (C=O) is absent in this compound. In the broader class of N-acylthioureas, the carbonyl group plays a crucial role. conicet.gov.ar It provides a hard oxygen donor site which, in conjunction with the soft sulfur of the thiocarbonyl group, allows for the bidentate chelation discussed in section 5.2.1. This dual-donor capability significantly stabilizes the resulting metal complexes. conicet.gov.ar

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-Chlorobenzoyl)-3-cyclohexyl-3-methylthiourea |

| 1-Benzoyl-3-methyl thiourea |

| 1-Cyclohexyl-3-tosylurea |

| 1-Benzyl-3-phenylthiourea |

| 3-(4-chloro-3-nitrophenyl)thiourea |

| N-(2-pyrimidyl)-N′-phenylthiourea |

| Cisplatin |

| Nickel(II) |

| Copper(II) |

| Iron(II/III) |

| Palladium(II) |

| Platinum(II) |

| Oxovanadium(IV) |

| Cobalt(II) |

| Gold(III) |

| Cadmium(II) |

| 1,2-bis(diphenylphosphino)ethane (dppe) |

Effect of Ligand Substitution on Coordination Properties

The coordination properties of thiourea-based ligands are significantly influenced by the electronic and steric effects of the substituents attached to the nitrogen atoms. In the case of this compound, the presence of a bulky cyclohexyl group and a smaller methyl group on the nitrogen atoms dictates its coordination behavior.

The nitrogen substituents play a crucial role in determining the coordination modes. For instance, N,N'-disubstituted thioureas can act as versatile ligands, and the nature of these substituents can affect the stability and geometry of the resulting metal complexes. researchgate.netnih.gov The interplay of steric hindrance and electronic effects from the alkyl groups (cyclohexyl and methyl) can influence the accessibility of the sulfur and nitrogen donor atoms to the metal center.

In acylthiourea derivatives, where one of the nitrogen substituents is an acyl group, coordination often occurs in a bidentate fashion involving the sulfur and the carbonyl oxygen atoms, forming a stable six-membered chelate ring. nih.govresearchgate.net While this compound is not an acylthiourea, this highlights the profound impact that nitrogen substituents have on the coordination chemistry of the thiourea backbone. The specific combination of a cyclohexyl and a methyl group is expected to provide a balance of steric bulk and electronic donation that will influence the ligand's coordination to different metal centers.

Table 1: General Effects of N-Substitution on Thiourea Coordination

| Substituent Type | General Effect on Coordination | Typical Coordination Mode |

| Alkyl/Aryl | Influences steric accessibility and electronic properties of donor atoms. | Primarily S-coordination. |

| Acyl | Introduces an additional O-donor site. | Bidentate S,O-coordination. |

| Phosphoryl | Introduces additional N or S donor sites depending on the system. | Can lead to N,S or S,S' coordination. rsc.org |

Structural Analysis of Metal Complexes

The structural analysis of metal complexes containing thiourea ligands reveals a variety of coordination geometries, which are largely dependent on the metal ion, the counter-ion, and the steric and electronic profiles of the thiourea substituents.

Tetrahedral: This geometry is common for metal ions like Cu(I) and Zn(II) when coordinated to four sulfur atoms from four separate thiourea ligands. Distorted tetrahedral geometries are also frequently observed. rsc.org For Ni(II) complexes with bulky ligands, a tetrahedral geometry can also be favored. researchgate.netluc.edu

Square Planar: This geometry is often found in Ni(II) and Pd(II) complexes, particularly with less sterically demanding thiourea ligands or when chelation is involved. researchgate.netrsc.org For instance, some Ni(II) complexes with N,N'-disubstituted thioureas have been reported to exhibit square planar coordination. rsc.org

Octahedral: A pseudo-octahedral geometry is also possible, especially for Ni(II), where the metal center is coordinated to multiple thiourea ligands and potentially other co-ligands or solvent molecules. researchgate.netnih.gov In some cases, bridging ligands can lead to the formation of polymeric structures with octahedral coordination at the metal center.

The choice between these geometries is a delicate balance of factors including the size of the metal ion, the steric bulk of the cyclohexyl and methyl groups of the ligand, and the nature of the anions in the coordination sphere.

Table 2: Common Coordination Geometries in Metal Complexes of N,N'-Disubstituted Thioureas

| Metal Ion | Typical Coordination Geometry | Example from Related Systems |

| Ni(II) | Tetrahedral, Square Planar, Octahedral | [Ni(N,N'-dimethylthiourea)₆]²⁺ exhibits a slightly distorted octahedral geometry. researchgate.net |

| Cu(I) | Distorted Tetrahedral | [(L)₂Cu]ClO₄, where L is an N,N'-substituted thiourea, shows a distorted tetrahedral geometry. rsc.org |

| Zn(II) | Distorted Tetrahedral | (L)₂Zn₂, where L is an N,N'-substituted thiourea, adopts a distorted tetrahedral geometry. rsc.org |

| Cu(II) | Square Planar | [CuCl₂(L)₂], where L is a rearranged N,N'-substituted thiourea, can have a square planar geometry. rsc.org |

Intramolecular hydrogen bonding plays a significant role in stabilizing the structure of coordinated thiourea complexes. The N-H protons of the thiourea backbone are capable of forming hydrogen bonds with suitable acceptor atoms, which can be part of the ligand itself, a co-ligand, or a counter-ion.

In complexes of acylthioureas, intramolecular N-H···O hydrogen bonds are commonly observed between the N-H group and the carbonyl oxygen, which helps to lock the conformation of the ligand. rsc.org For non-acylated thioureas like this compound, intramolecular hydrogen bonds can still occur, for instance, with anionic ligands such as chloride or with oxygen atoms of counter-ions like perchlorate (B79767) or nitrate (B79036).

Table 3: Examples of Intramolecular Interactions in Related Thiourea Complexes

| Interaction Type | Description |

| N-H···O | Hydrogen bonding between an N-H proton of the thiourea and an oxygen atom, often from a counter-ion like nitrate or perchlorate, or a carbonyl group in acylthioureas. researchgate.netrsc.org |

| N-H···Cl | Hydrogen bonding between an N-H proton of the thiourea and a coordinated or counter-ion chloride. rsc.org |

| N-H···S | Intramolecular hydrogen bonding between an N-H proton and the sulfur atom of the thiocarbonyl group, which can influence the conformational preferences of the ligand. rsc.org |

Mechanistic Investigations of Biological Activities

Antibacterial Activity Mechanisms

Comprehensive searches for studies detailing the antibacterial mechanisms of 1-Cyclohexyl-3-methylthiourea yielded no specific results.

Specific Inhibition of Bacterial Enzymes (e.g., Staphylococcus aureus Topoisomerase IV Decatenation Activity and DNA Gyrase Supercoiling Activity)

No published research was found that investigates the effect of this compound on the enzymatic activity of Staphylococcus aureus Topoisomerase IV or DNA gyrase. While general assays for these enzymes are well-documented for testing various classes of antibiotics, data pertaining to this specific thiourea (B124793) derivative is not available. nih.govinspiralis.comresearchgate.net

Activity Profiles Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Shewanella sp.)

There is no available data in the scientific literature detailing the minimum inhibitory concentration (MIC) or specific activity profiles of this compound against the specified panel of Gram-positive and Gram-negative bacteria.

Antituberculosis Activity Against Mycobacterium tuberculosis Strains

Limited information was found regarding the antituberculosis activity of this compound. A structure-activity relationship study of a series of phenylthiourea analogs identified for their activity against intracellular Mycobacterium tuberculosis noted that a derivative featuring a cyclohexyl group on the thiourea core resulted in a "loss of intracellular activity." biorxiv.org This suggests that this compound is likely inactive or has significantly diminished activity against intracellular M. tuberculosis.

Anti-Biofilm Activity Mechanisms

No studies were identified that describe or investigate the potential anti-biofilm activities or related mechanisms of this compound. General mechanisms of anti-biofilm agents include interference with quorum sensing, inhibition of bacterial attachment, and disruption of the extracellular polymeric substance matrix, but none have been specifically attributed to this compound. nih.govnih.gov

Antifungal Activity Mechanistic Pathways

No information is available in the published literature regarding the antifungal properties or the mechanistic pathways of this compound against any fungal species.

Antiviral Activity Mechanisms

There is no scientific literature available that details any investigation into the antiviral activity or the potential mechanisms of action of this compound against any viruses. mdpi.comnih.gov

Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific data available for the chemical compound This compound to generate a thorough and scientifically accurate article based on the requested outline.

The provided structure requires detailed mechanistic information on antiviral, anticancer, and enzyme inhibition activities. However, the existing research predominantly focuses on broader classes of related compounds, such as other 1,3-disubstituted thiourea derivatives, but does not provide the specific findings for this compound required to address the following sections of your outline:

Enzyme Inhibition Mechanisms

While studies on analogous compounds with cyclohexyl or thiourea moieties do exist nih.govnih.govnih.govnih.govnih.gov, presenting this information would violate the strict instruction to focus solely on this compound. To ensure scientific accuracy and adhere to the explicit constraints of the request, this article cannot be generated as outlined.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Thiourea derivatives have been identified as inhibitors of cholinesterases, which are crucial enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of conditions like Alzheimer's disease. nih.govmdpi.com

The proposed mechanism for cholinesterase inhibition by thiourea derivatives often involves the interaction of the thiourea functional group with the active site of the enzymes. The sulfur and nitrogen atoms of the thiourea core can form hydrogen bonds and other non-covalent interactions with amino acid residues in the catalytic or peripheral anionic sites of AChE and BChE. For this compound, the cyclohexyl and methyl groups would further influence its binding affinity and selectivity for these enzymes through hydrophobic interactions. Molecular docking studies on various thiourea derivatives have shown that these compounds can fit within the active site gorge of cholinesterases, thereby blocking the entry of acetylcholine to the catalytic triad. nih.gov

Table 1: Potential Interactions of this compound with Cholinesterase Active Sites (Illustrative)

| Functional Group of Inhibitor | Potential Interaction Type | Target Amino Acid Residues (Examples) |

| Thiocarbonyl (C=S) | Hydrogen Bonding, Coordination | Residues in the catalytic active site |

| Amine (N-H) | Hydrogen Bonding | Residues in the peripheral anionic site or catalytic gorge |

| Cyclohexyl Group | Hydrophobic Interactions | Aromatic residues lining the active site gorge |

| Methyl Group | Hydrophobic Interactions | Residues in the acyl-binding pocket |

This table is illustrative and based on the known interactions of other thiourea derivatives with cholinesterases.

Urease Inhibitory Action

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia and carbon dioxide. Its activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. Thiourea and its derivatives are well-recognized as potent urease inhibitors. nih.govcore.ac.ukrsc.orgacs.orgtandfonline.com The structural similarity of thiourea to urea allows it to act as a substrate analog.

The primary mechanism of urease inhibition by thiourea compounds involves the interaction of the sulfur atom of the thiocarbonyl group with the two nickel ions present in the active site of the enzyme. This coordination to the nickel center disrupts the catalytic activity of urease. The nitrogen atoms of the thiourea moiety can also form hydrogen bonds with surrounding amino acid residues, such as histidine, further stabilizing the inhibitor-enzyme complex. For this compound, the cyclohexyl and methyl substituents would modulate its lipophilicity and steric properties, which can affect its access and binding to the active site. Kinetic studies on related compounds often reveal a competitive or mixed-type inhibition mechanism. acs.org

Table 2: Potential Urease Inhibition Mechanism of this compound (Illustrative)

| Functional Group of Inhibitor | Potential Interaction Type | Target in Urease Active Site |

| Thiocarbonyl (C=S) | Coordination/Chelation | Ni(II) ions |

| Amine (N-H) | Hydrogen Bonding | Histidine and other active site residues |

| Cyclohexyl and Methyl Groups | Van der Waals / Hydrophobic Interactions | Flap region residues covering the active site |

This table is illustrative and based on the established mechanisms of urease inhibition by other thiourea derivatives.

Antioxidant Activity Mechanisms and Pathways

Many thiourea derivatives have demonstrated notable antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions that promote oxidative stress. nih.govresearchgate.nethueuni.edu.vnchemicaljournal.intandfonline.commdpi.com The antioxidant capacity of these compounds is often linked to the electronic properties of the thiourea core and the nature of its substituents.

The primary mechanisms by which thiourea derivatives are thought to exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the N-H groups of the thiourea can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting thiourea radical is stabilized by resonance. In the SET mechanism, the thiourea molecule can donate an electron to a free radical to form a cation radical. Theoretical studies on some thiourea derivatives suggest that the HAT mechanism is often the more favorable pathway. hueuni.edu.vn

Table 3: Potential Antioxidant Mechanisms of this compound (Illustrative)

| Mechanism | Description |

| Hydrogen Atom Transfer (HAT) | The N-H groups donate a hydrogen atom to a free radical (R•) to form a stable molecule (RH) and a stabilized thiourea radical. |

| Single Electron Transfer (SET) | The thiourea molecule donates an electron to a free radical, resulting in the neutralization of the radical and the formation of a thiourea cation radical. |

| Metal Chelation | The sulfur and nitrogen atoms can potentially chelate pro-oxidant metal ions like Fe(II) or Cu(II), preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals. |

This table is illustrative and based on the known antioxidant mechanisms of the broader class of thiourea derivatives.

Applications in Advanced Materials and Specialized Areas

Corrosion Inhibition Mechanisms

Thiourea (B124793) and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The efficiency of these inhibitors is influenced by the molecular structure, including the presence of heteroatoms (sulfur and nitrogen) and the nature of the organic substituents.

The primary mechanism of corrosion inhibition by thiourea derivatives like 1-Cyclohexyl-3-methylthiourea involves adsorption onto the metal surface. This adsorption can occur through several interactions. The sulfur atom, with its available lone pairs of electrons, can coordinate with the vacant d-orbitals of iron atoms on the mild steel surface. Similarly, the nitrogen atoms can also participate in the adsorption process.

The cyclohexyl and methyl groups in this compound influence its adsorption characteristics. The cyclohexyl group, being a bulky, electron-donating group, can increase the electron density on the sulfur and nitrogen atoms, thereby enhancing the strength of the coordinative bond with the metal. This increased surface coverage effectively blocks the active sites for corrosion.

Studies on analogous compounds provide insight into this behavior. For instance, research on cyclohexyl thiourea (CHTU) has shown that it effectively inhibits the corrosion of mild steel in both hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions. acs.org The adsorption of these molecules on the mild steel surface has been found to follow specific adsorption isotherms, such as the Temkin adsorption isotherm, which accounts for interactions between the adsorbed molecules. acs.orgresearchgate.net The adsorption process is often a combination of physical adsorption (physisorption) due to electrostatic interactions between the charged metal surface and the protonated inhibitor molecule, and chemical adsorption (chemisorption) involving charge sharing or transfer between the inhibitor and the metal surface. rsc.orggoogle.com

The nature of the acidic medium also plays a role. For example, CHTU has been observed to be a more effective inhibitor in H₂SO₄ than in HCl. acs.org This is attributed to the competitive adsorption between the inhibitor molecules and the anions of the acid (Cl⁻ and SO₄²⁻). The stronger adsorption of chloride ions on the steel surface can hinder the adsorption of the inhibitor molecules. acs.org

Table 1: Adsorption Characteristics of Cyclohexyl Thiourea Derivatives on Mild Steel

| Inhibitor | Corrosive Medium | Adsorption Isotherm | Type of Adsorption | Reference |

| Cyclohexyl thiourea (CHTU) | 1N H₂SO₄ and 1N HCl | Temkin | Physisorption and Chemisorption | acs.org |

| Dicyclohexyl thiourea (DCHTU) | 3.5% NaCl | Temkin | Physisorption and Chemisorption | researchgate.net |

| 4-Cyclohexyl-3-thiosemicarbazide (4C3T) | 1 M HCl | Langmuir | Physisorption and Chemisorption | rsc.orggoogle.com |

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are crucial in elucidating the inhibition mechanism of compounds like this compound.

Potentiodynamic polarization studies on cyclohexyl thiourea derivatives have revealed their influence on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. For instance, cyclohexyl thiourea and dicyclohexyl thiourea have been shown to act as cathodic inhibitors. acs.orgresearchgate.netresearchgate.net This indicates that they primarily suppress the cathodic reaction rate. In contrast, N-cyclohexyl-N'-phenyl thiourea has been reported to function as an anodic inhibitor in HCl solutions. mdpi.com The behavior as a cathodic, anodic, or mixed-type inhibitor depends on the specific molecular structure and the corrosive environment.

Electrochemical Impedance Spectroscopy (EIS) provides further details on the inhibitor's interaction with the metal surface. In the presence of an effective inhibitor, the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, increases significantly. Simultaneously, a decrease in the double-layer capacitance (Cdl) is often observed, which is attributed to the replacement of water molecules at the metal-solution interface by the inhibitor molecules, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer. acs.orgresearchgate.net